molecular formula C17H12F2N2O B4505935 1-[3-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone

1-[3-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone

Cat. No.: B4505935
M. Wt: 298.29 g/mol
InChI Key: FLUGNDVLBPXEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines, which are known for their diverse applications in medicine, agriculture, and industry .

Scientific Research Applications

1-[3-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its antibacterial properties.

    Medicine: Investigated for its antineoplastic and antiviral activities.

    Industry: Utilized in the production of liquid crystals and cyanine dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions, such as the Suzuki–Miyaura coupling, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[3-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 1-[3-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone involves its interaction with various molecular targets. The fluorine atoms enhance its ability to inhibit enzymes by forming strong hydrogen bonds and electrostatic interactions. This compound can interfere with the phosphorylation processes of transcription activators, which play a crucial role in cancer therapy .

Comparison with Similar Compounds

Uniqueness: 1-[3-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone stands out due to its dual fluorine substitution, which significantly enhances its biological activity compared to other quinoline derivatives. Its unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[3-[(6,8-difluoroquinolin-4-yl)amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O/c1-10(22)11-3-2-4-13(7-11)21-16-5-6-20-17-14(16)8-12(18)9-15(17)19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUGNDVLBPXEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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